molecular formula C16H20N4O2S B6435699 N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide CAS No. 2548980-45-4

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide

Numéro de catalogue: B6435699
Numéro CAS: 2548980-45-4
Poids moléculaire: 332.4 g/mol
Clé InChI: RBGBCZIMGWPVFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a structurally complex small molecule featuring three distinct pharmacophores:

  • Quinazoline core: A bicyclic aromatic heterocycle known for its role in kinase inhibition and anticancer activity .
  • Azetidine ring: A strained four-membered nitrogen-containing ring that enhances conformational rigidity and metabolic stability compared to larger heterocycles.
  • Cyclopropanesulfonamide group: A sulfonamide-linked cyclopropane moiety, which may improve solubility and serve as a bioisostere for carboxylic acids or other polar groups.

This compound’s synthesis likely involves multi-step reactions, including cyclopropane sulfonamide formation, azetidine functionalization via nucleophilic substitution, and quinazoline coupling. Its design implies therapeutic targeting, possibly in oncology, given quinazoline’s association with kinase inhibition and azetidine’s prevalence in bioactive molecules .

Propriétés

IUPAC Name

N-methyl-N-[(1-quinazolin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)8-12-9-20(10-12)16-14-4-2-3-5-15(14)17-11-18-16/h2-5,11-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGBCZIMGWPVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline moiety can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the quinazoline intermediate. Finally, the cyclopropanesulfonamide group is attached through a sulfonylation reaction using cyclopropanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit various enzymes, including tyrosine kinases, by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent. Additionally, the azetidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize its properties, we compare this compound to structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Features Therapeutic Target/Activity Advantages/Limitations
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide Quinazoline, azetidine, cyclopropanesulfonamide Likely kinase inhibition (hypothesized) Enhanced rigidity; potential solubility improvement
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate Azetidine, 1,3-selenazole, tert-butoxycarbonyl (Boc) Selenoprotein mimic; antioxidant applications Selenium confers redox activity; limited stability
3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-...-propan-1-ol tartrate Azetidine, fluorinated groups, indole-pyrrolidine scaffold Anticancer (patented) Fluorination enhances bioavailability

Key Findings :

Quinazoline vs. Selenazole/Indole Scaffolds :

  • The quinazoline core in the target compound is a well-established kinase-binding motif, whereas selenazole (in ) or indole-pyrrolidine (in ) scaffolds target redox pathways or tubulin polymerization, respectively.
  • Quinazoline derivatives often exhibit higher kinase selectivity compared to broader-acting heterocycles.

Azetidine Modifications :

  • The azetidine ring in the target compound is substituted with a methyl group and linked to quinazoline, reducing steric hindrance compared to bulkier tert-butoxycarbonyl (Boc) or fluoropropyl groups in analogs .
  • Fluorinated azetidine derivatives (e.g., ) show improved blood-brain barrier penetration but may introduce metabolic instability.

Sulfonamide vs. Carboxylate/Carbonyl Groups :

  • Cyclopropanesulfonamide in the target compound likely enhances solubility and resistance to enzymatic hydrolysis compared to ester/carboxylate groups in or tartrate salts in .

Therapeutic Potential: While the patented compound in demonstrates explicit anticancer activity, the target compound’s quinazoline-azetidine combination suggests a dual mechanism (kinase inhibition + conformational modulation), which remains to be validated experimentally.

Activité Biologique

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features, including a quinazoline moiety, an azetidine ring, and a cyclopropanesulfonamide group. This article will explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • IUPAC Name : N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide

This structure allows for interactions with various biological targets, making it a candidate for diverse therapeutic applications.

Anticancer Properties

Research has indicated that quinazoline derivatives, including N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide, possess significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the activity of various cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT-116 (colorectal cancer).

Case Study: Quinazoline Derivatives in Cancer Therapy

A study highlighted the efficacy of quinazoline-based hybrids as dual inhibitors of EGFR and HER2, with IC₅₀ values ranging from 0.36 to 40.90 μM. The most potent compounds exhibited over 60% inhibition against EGFR compared to standard drugs like erlotinib .

CompoundTargetIC₅₀ (μM)Reference
Compound 10EGFR0.36
Compound 4bVEGFR-2<10
N-methyl-N-{...}MDA-MB-231TBDThis study

Antibacterial and Antifungal Activities

Quinazoline derivatives are also known for their antibacterial and antifungal activities. The sulfonamide group enhances these properties by interacting with bacterial enzymes involved in folate synthesis.

Example Findings

In vitro studies have demonstrated that similar compounds exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily through the inhibition of dihydropteroate synthase, a critical enzyme in bacterial folate biosynthesis .

The biological activity of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation : The quinazoline moiety allows for interaction with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the potential of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide, it is useful to compare it with other related compounds.

Compound NameStructure TypeBiological ActivityReference
Quinazoline Derivative AQuinazoline + SulfonamideAnticancer
Quinazoline Derivative BQuinazoline + AzetidineAntibacterial
N-methyl-N-{...}Quinazoline + CyclopropaneTBDThis study

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.